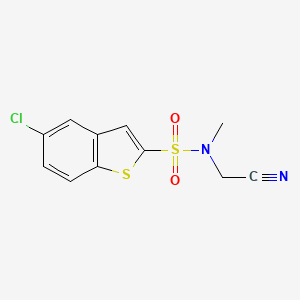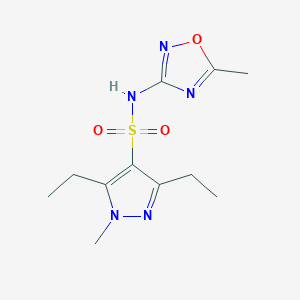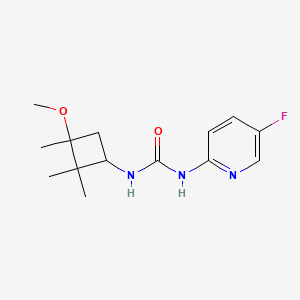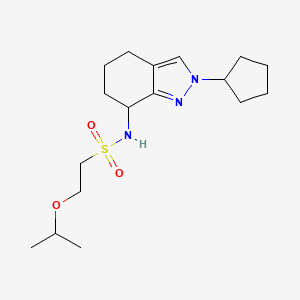
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide, also known as TAK-915, is a novel small molecule that has gained significant interest in recent years due to its potential therapeutic applications.
Mechanism of Action
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide selectively binds to the GABA A α2/α3 receptor subtypes, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By inhibiting the activity of these receptors, 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide enhances the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide also increases the activity of glutamate, another neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been found to reduce anxiety-like behavior and improve sleep quality in animal models of anxiety and insomnia. 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has a favorable pharmacokinetic profile, with good brain penetration and a long half-life, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is its selectivity for the GABA A α2/α3 receptor subtypes, which allows for more precise targeting of these receptors compared to non-selective GABA A modulators. However, one limitation of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Future Directions
Future research on 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide could focus on optimizing its pharmacological properties, such as improving its potency and selectivity, as well as investigating its potential therapeutic applications in other neurological disorders. Additionally, studies could explore the effects of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide on other neurotransmitter systems and their interactions with the GABA A α2/α3 receptors. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide in humans.
Synthesis Methods
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is synthesized through a multi-step process involving several chemical reactions. The starting material is 5-chloro-2-nitrobenzoic acid, which is first converted to 5-chloro-2-aminobenzoic acid. The amino group is then protected with a benzyl group, followed by a series of reactions to introduce the benzothiophene and sulfonamide moieties. The final step involves deprotection of the benzyl group to yield 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide.
Scientific Research Applications
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to selectively inhibit the activity of the GABA A α2/α3 receptor subtypes, which are known to be involved in the regulation of cognitive function, anxiety, and sleep. 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c1-14(5-4-13)18(15,16)11-7-8-6-9(12)2-3-10(8)17-11/h2-3,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGFOHOZNTBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)S(=O)(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)

![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)



![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)